molecular formula C11H11NO3 B11770990 Methyl 1-methyl-2-oxoindoline-3-carboxylate

Methyl 1-methyl-2-oxoindoline-3-carboxylate

Cat. No.: B11770990
M. Wt: 205.21 g/mol
InChI Key: OHUJQSCZPDJTCB-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxoindoline-3-carboxylate is an organic compound with the molecular formula C11H11NO3 It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methyl-2-oxoindoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of indoline-2,3-dione with methyl iodide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-oxoindoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Methyl 1-methyl-2-oxoindoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-oxoindoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-acetyl-2-oxoindoline-6-carboxylate
  • Methyl 1-hydroxyindole-3-carboxylate
  • 2-oxoindoline-based acetohydrazides

Uniqueness

Methyl 1-methyl-2-oxoindoline-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl 1-methyl-2-oxoindoline-3-carboxylate is an organic compound belonging to the oxoindoline class, characterized by a fused indole structure with various functional groups. This compound has garnered attention for its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

Property Details
Molecular Formula C11H11NO3
Molecular Weight 219.21 g/mol
Functional Groups Methyl, carbonyl, carboxylate

The presence of these functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For example, it has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .

2. Anticancer Activity

Research has demonstrated that this compound possesses significant cytotoxic effects against several human cancer cell lines. In particular, studies revealed that it can induce apoptosis in colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cells. The cytotoxicity was evaluated using the MTT assay, indicating a dose-dependent response with IC50 values ranging from 5 to 15 µg/mL across different cell lines .

3. Anti-inflammatory Effects

In vitro studies have suggested that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. It was observed to downregulate cytokine expression in stimulated immune cells, highlighting its potential as an anti-inflammatory agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:

  • Cytotoxic Mechanism : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells .
  • Antimicrobial Mechanism : Its structural features may allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
  • Anti-inflammatory Mechanism : It may interfere with signaling pathways involved in inflammation, such as NF-kB or MAPK pathways .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other oxoindoline derivatives. A comparison of their biological activities is summarized below:

Compound Name Molecular Formula Biological Activity
Ethyl 3-benzyl-1-methyl-2-oxoindoline-3-carboxylateC15H17NO3Moderate antibacterial activity
1-MethylindoleC9H9NLimited anticancer properties
Methyl 5-hydroxyindoleC9H9NOEnhanced reactivity but lower cytotoxicity

This table illustrates the diverse biological profiles of related compounds, emphasizing the unique potential of this compound.

Case Studies and Research Findings

Several case studies have been conducted to explore the pharmacological potential of this compound:

  • Anticancer Study : A study involving multiple human cancer cell lines demonstrated that this compound could inhibit cell proliferation significantly compared to control groups, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Study : In a comparative analysis against standard antibiotics, this compound showed promising results against multidrug-resistant strains of bacteria, indicating its potential as a novel antimicrobial agent .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 1-methyl-2-oxo-3H-indole-3-carboxylate

InChI

InChI=1S/C11H11NO3/c1-12-8-6-4-3-5-7(8)9(10(12)13)11(14)15-2/h3-6,9H,1-2H3

InChI Key

OHUJQSCZPDJTCB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)C(=O)OC

Origin of Product

United States

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